![molecular formula C13H14N3O3S+ B13850301 1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as Cephalosporium. This compound is characterized by its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide typically involves multiple steps, starting from the core cephalosporin structure. The process may include:
Formation of the β-lactam ring: This is a crucial step in the synthesis of cephalosporins, often involving cyclization reactions.
Introduction of the amino group: This can be achieved through amination reactions.
Attachment of the pyridylmethyl group: This step may involve nucleophilic substitution reactions.
Formation of the hydroiodide salt: This is typically done by reacting the free base with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to comply with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common in modifying the side chains of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various derivatives with modified antibacterial activity.
Aplicaciones Científicas De Investigación
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide has several applications in scientific research:
Chemistry: Used as a model compound to study β-lactam chemistry and reaction mechanisms.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential to treat resistant bacterial infections.
Industry: Utilized in the production of cephalosporin antibiotics and related compounds.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Cefalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Cefuroxime: A second-generation cephalosporin with improved stability against β-lactamases.
Uniqueness
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid Hydroiodide is unique due to its specific structural modifications, which may confer distinct antibacterial properties and resistance profiles compared to other cephalosporins.
Propiedades
Fórmula molecular |
C13H14N3O3S+ |
|---|---|
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/p+1/t9-,12-/m1/s1 |
Clave InChI |
ACIOXMJZEFKYHZ-BXKDBHETSA-O |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=CC=CC=C3 |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


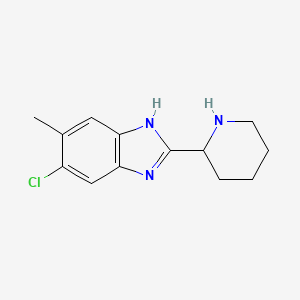
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
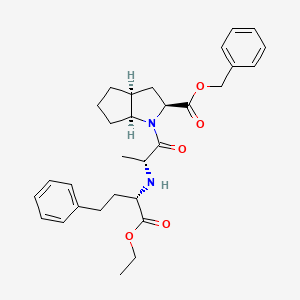
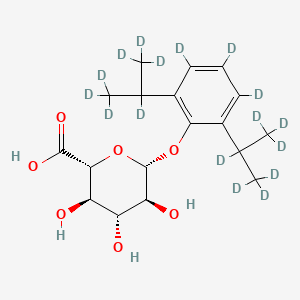
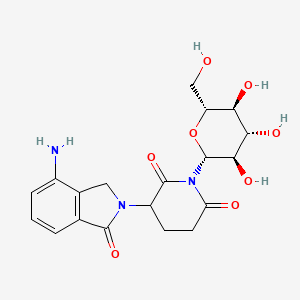

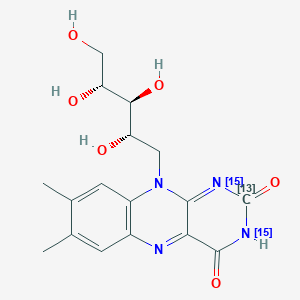
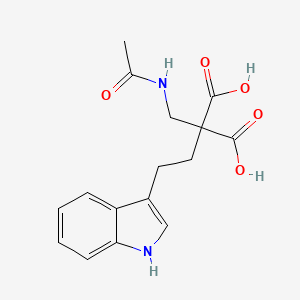


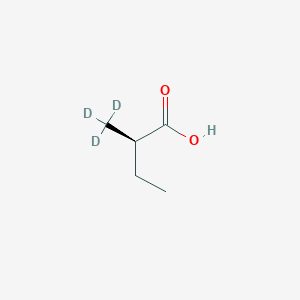
![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
